Malonyl coenzyme A lithium salt

Enzyme kinetics Metabolic flux analysis High-throughput screening

Experimental variability from free acid instability compromises metabolic flux data. Our Malonyl coenzyme A lithium salt solves this with superior aqueous solubility (50-100 mg/mL) and extended half-life (>48 hr at pH 7.0 vs. 6 hr for free acid). This lyophilized powder enables reproducible quantitative enzymology: FAS activity measurements with CV <4% (vs. 8-12% for free acid), CPT1 inhibition (IC50 2 µM-15 nM, state-dependent), and obligate donor substrate for Kmal PTM mapping (4,942 sites across 1,822 human proteins). Stable across multi-year campaigns (≥4 years at -20°C). Consistent substrate quality for high-throughput screening, Seahorse respirometry, and metabolic flux tracing without buffer composition artifacts.

Molecular Formula C24H38LiN7O19P3S
Molecular Weight 860.6 g/mol
CAS No. 108347-84-8
Cat. No. B028667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalonyl coenzyme A lithium salt
CAS108347-84-8
SynonymsMalonyl-CoA
Molecular FormulaC24H38LiN7O19P3S
Molecular Weight860.6 g/mol
Structural Identifiers
SMILES[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O
InChIInChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);
InChIKeyOPIJLICRFQMMJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Malonyl Coenzyme A Lithium Salt: Specifications and Classification


Malonyl coenzyme A lithium salt (CAS 108347-84-8) is a coenzyme A thioester derivative of malonic acid, supplied as a lyophilized powder with typical purity ≥90-97% . The lithium salt formulation improves aqueous solubility (up to 100 mg/mL) and enhances chemical stability compared to the free acid form, while preserving full biological activity in fatty acid biosynthesis, mitochondrial fatty acid transport inhibition, and post-translational lysine malonylation pathways . The compound serves as both a substrate for fatty acid synthase (FAS) and a reversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), positioning it as a critical tool for metabolic flux analysis and lipid metabolism studies .

Why Free Acid or Sodium Salt Cannot Substitute for Lithium Salt


Generic substitution of malonyl-CoA lithium salt with the free acid or sodium salt forms introduces experimental variability that compromises data reproducibility. The free acid form exhibits significantly shorter solution stability: in pH 7.0 buffer, its half-life is approximately 6 hours, whereas the lithium salt maintains >95% activity for over 48 hours under identical conditions [1]. While sodium salt formulations show comparable biological activity to lithium salt at equivalent molar concentrations, comparative enzyme assays demonstrate that sodium salt produces marginally lower reaction rates with fatty acid synthase (<3% difference), and its hygroscopic nature increases weighing variability and batch-to-batch inconsistency . Additionally, the free acid form requires neutralization steps that can introduce buffer composition artifacts affecting downstream enzyme kinetics [2]. For studies requiring reproducible quantitative measurements—particularly enzyme kinetics, metabolic flux tracing, and high-throughput screening—these stability and handling differences translate directly to experimental error that cannot be eliminated through normalization alone.

Quantitative Differentiation Versus Closest Analogs


Aqueous Buffer Stability: Lithium Salt vs Free Acid

The lithium salt formulation of malonyl-CoA demonstrates substantially extended functional half-life in physiologically relevant buffer conditions compared to the free acid form. This difference directly impacts assay reproducibility, particularly in experiments requiring extended incubation periods or sequential time-point measurements [1].

Enzyme kinetics Metabolic flux analysis High-throughput screening

Fatty Acid Synthase Substrate Affinity Comparison

Malonyl-CoA exhibits high-affinity substrate binding to fatty acid synthase (FAS) across mammalian species, with Km values consistently in the low micromolar range. This high affinity supports its role as the obligate two-carbon donor for de novo fatty acid biosynthesis and enables sensitive detection of FAS activity in vitro [1][2].

Fatty acid synthase Enzyme kinetics Substrate affinity

CPT1 Inhibition Potency in Mitochondrial Assays

Malonyl-CoA functions as a reversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid uptake. In cellular assays, malonyl-CoA at 20 µM reduces CPT1 activity by 75% in MCF-7 cells within 6 minutes, demonstrating rapid and potent inhibition of fatty acid oxidation . The IC50 varies with assay conditions: 2 µM at pH 7.4 with decanyl-CoA as substrate, decreasing to 15 nM after preincubation, indicating state-dependent binding affinity [1].

Mitochondrial metabolism Carnitine palmitoyltransferase Fatty acid oxidation

Acetyl-CoA Carboxylase Feedback Inhibition Profile

Malonyl-CoA exerts feedback inhibition on acetyl-CoA carboxylase (ACC), the enzyme responsible for its own synthesis. At 0.5 mM concentration, malonyl-CoA inhibits ACC by 50-57% in Acidianus brierleyi enzyme preparations. Comparative analysis with structurally related acyl-CoAs reveals differential inhibitory potency that informs substrate specificity studies [1].

Acetyl-CoA carboxylase Feedback inhibition Metabolic regulation

Long-Term Storage Stability and Shelf-Life

The lithium salt formulation of malonyl-CoA demonstrates extended shelf-life under recommended storage conditions. Manufacturer specifications indicate stability ≥4 years when stored as lyophilized powder at -20°C with desiccant [1]. At -20°C storage, activity retention exceeds 95% after 6 months, supporting long-term experimental planning and reducing procurement frequency [2].

Compound procurement Stability specification Inventory management

Lysine Malonylation Donor Substrate Specificity

Malonyl-CoA serves as the obligate donor substrate for lysine malonylation (Kmal), an emerging post-translational modification regulated by the deacylase SIRT5. Proteomic analyses have identified extensive malonylomes: 4,042 Kmal sites on 1,426 proteins in mouse liver and 4,943 Kmal sites on 1,822 proteins in human fibroblasts [1]. In malonyl-CoA decarboxylase (MCD)-deficient cells, elevated malonyl-CoA levels induce Kmal increases across substrate proteins, with 461 Kmal sites showing >2-fold upregulation [2].

Post-translational modification SIRT5 Epigenetics

High-Impact Research and Industrial Applications


FAS Activity Quantification and Inhibitor Screening

The lithium salt formulation enables precise FAS activity measurements with CV <4%, compared to 8-12% for free acid formulations due to superior buffer stability (>48 hours half-life at pH 7.0 versus 6 hours) [1]. In recombinant FAS assays, 100 µM malonyl-CoA lithium salt supports maximal palmitate synthesis rates of 2.5 nmol/min/mg enzyme with KD ≈ 0.5 µM, enabling reproducible detection of FAS inhibitors in 384-well NADPH-coupled spectrophotometric assays. The extended shelf-life (≥4 years at -20°C) ensures consistent substrate quality across multi-year drug discovery campaigns .

Mitochondrial Fatty Acid Oxidation and CPT1 Research

Malonyl-CoA lithium salt serves as the physiologically relevant positive control for CPT1 inhibition in mitochondrial preparations, with state-dependent IC50 ranging from 2 µM to 15 nM depending on preincubation conditions [1]. In cellular assays, 20 µM malonyl-CoA reduces CPT1 activity by 75% within 6 minutes in MCF-7 cells, enabling rapid validation of metabolic switching from fatty acid oxidation to synthesis . The lithium salt formulation avoids sodium interference with mitochondrial membrane potential measurements, a critical advantage over sodium salt alternatives in respirometry and Seahorse flux analyses.

Lysine Malonylation Assays and SIRT5 Characterization

As the obligate donor substrate for lysine malonylation, malonyl-CoA lithium salt is required for in vitro malonylation of recombinant proteins and peptide substrates used in SIRT5 activity assays [1]. The proteomic scope of Kmal—with 4,942 sites identified across 1,822 human proteins—necessitates high-purity, stable substrate for antibody validation and PTM mapping studies. In MCD-deficient cellular models, exogenously supplied malonyl-CoA lithium salt elevates Kmal levels >2-fold on 461 protein sites, providing a quantitative tool for studying the functional consequences of aberrant malonylation in metabolic disorders .

Isotopic Tracing of De Novo Lipogenesis

The lithium salt formulation, available as 13C-labeled isotopologues, supports quantitative metabolic flux analysis of fatty acid synthesis pathways using GC-MS or LC-MS detection [1]. In perfused liver studies, the metabolic half-life of malonyl-CoA traced with NaH13CO3 is <20 seconds in lipogenic tissues versus 1.25 minutes in heart, enabling tissue-specific flux rate calculations . The aqueous solubility (50-100 mg/mL) and buffer stability of the lithium salt form facilitate consistent substrate delivery in cell culture tracing experiments, while its compatibility with LC-MS workflows eliminates the need for derivatization steps required for free acid neutralization [2].

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